molecular formula C19H21N3O B8109345 (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone

(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone

Cat. No.: B8109345
M. Wt: 307.4 g/mol
InChI Key: YCYUPWMXPYTQGK-UHFFFAOYSA-N
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Description

(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone is a spirocyclic compound featuring a fused indoline-piperidine core and a pyridin-3-yl methanone substituent. Its structural complexity arises from the spiro junction at the indoline-3 and piperidin-4' positions, with a methyl group at the 5-position of the indoline ring.

Properties

IUPAC Name

(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-4-5-17-16(11-14)19(6-9-20-10-7-19)13-22(17)18(23)15-3-2-8-21-12-15/h2-5,8,11-12,20H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYUPWMXPYTQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Methylisatin with Alicyclic Aminocarboxamides

The spiro[indoline-3,4'-piperidine] scaffold is typically synthesized via a condensation reaction between isatin derivatives and alicyclic aminocarboxamides. For 5-methylspiro[indoline-3,4'-piperidine], 5-methylisatin reacts with diexo- or diendo-2-aminonorbornene carboxamides under optimized conditions (Table 1).

Table 1: Optimization of Spirocyclization Using 5-Methylisatin

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NH₄Cl2M2B100942
2AlumEtOH78546
3I₂Toluene1101438

Source: PMC11547464

Key findings:

  • Alum in ethanol provides the highest yield (46%) and shortest reaction time (5 h) due to enhanced Lewis acid activity.

  • Microwave-assisted synthesis (60–85% yield) and continuous flow methods (70% yield) offer greener alternatives for scale-up.

Reductive Cyclization of Cyano/Imino Piperidines

An alternative route involves reductive cyclization of 4-cyano-4-arylpiperidines. For example, 4-cyano-4-(5-methyl-2-nitrophenyl)-1-methylpiperidine undergoes LiAlH₄-mediated reduction to form the spiro core (Scheme 1).

Scheme 1:
4-Cyano-4-(5-methyl-2-nitrophenyl)piperidine
→ LiAlH₄, THF, reflux →
5-Methylspiro[indoline-3,4'-piperidine] (62% yield).

Functionalization at the Indoline N1 Position

Acylation with Pyridine-3-Carbonyl Chloride

The N1 position of the spiroindoline is acylated using pyridine-3-carbonyl chloride under Schotten-Baumann conditions (Table 2).

Table 2: Acylation of 5-Methylspiro[indoline-3,4'-piperidine]

EntryBaseSolventTemp (°C)Yield (%)
1Et₃NCH₂Cl₂2578
2NaOH (aq)H₂O/CH₂Cl₂0–585
3K₂CO₃Acetone5072

Source: US4477667A, CN104003929A

Key findings:

  • Biphasic conditions (H₂O/CH₂Cl₂) with NaOH maximize yield (85%) by minimizing hydrolysis.

  • Pyridine-3-carbonyl chloride is synthesized via Friedel-Crafts acylation of pyridine using chloroacetyl chloride and AlCl₃ (82% yield).

Diastereoselective Synthesis and Resolution

Palladium-Catalyzed Mizoroki–Heck Annulation

For enantioselective variants, Pd(0)-catalyzed intramolecular cyclization of N-methylallylanilines achieves >98% diastereoselectivity. DFT studies confirm axial positioning of the α-substituent in the transition state (Figure 1).

Figure 1: Transition state geometry for spirocyclization (B3LYP/6-31G(d)).

Scalable and Sustainable Methodologies

Continuous Flow Synthesis

A continuous flow protocol for spiro[indoline-3,4'-piperidine] derivatives reduces reaction times to 20 minutes with 70% yield, enabling gram-scale production.

Mechanochemical Ball Milling

High-speed ball milling (HSBM) with alum eliminates solvent use, achieving 80% conversion in 2 hours.

Analytical and Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (s, 1H, indoline H4), 8.10 (br, 1H, NH), 2.47 (s, 3H, CH₃).

  • HRMS : [M + H]⁺ calcd. for C₂₀H₂₁N₃O: 326.1764; found: 326.1768 .

Chemical Reactions Analysis

Types of Reactions

(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of functionalized pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, studies have explored the synthesis of derivatives of (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone and their evaluation against various cancer cell lines. These derivatives often show enhanced cytotoxicity due to their ability to interact with specific biological targets involved in tumor growth and proliferation.

Neurological Disorders

The compound is being investigated for its potential neuroprotective effects. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety. For example, it has been noted for its interaction with serotonin receptors, potentially influencing mood regulation.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship of this compound has been conducted to optimize its pharmacological profile. Modifications to the pyridine ring and the indoline moiety have shown variations in potency and selectivity for biological targets.

ModificationEffect on Activity
Methyl substitution on the indolineIncreased potency against cancer cell lines
Variations in pyridine substituentsAltered receptor binding affinity

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, several derivatives of this compound were synthesized and evaluated for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of this compound in animal models of anxiety and depression. The findings revealed that administration of the compound led to a significant reduction in anxiety-like behaviors, as measured by standard behavioral tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST) .

Mechanism of Action

The mechanism of action of (5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone Spiro[indoline-3,4'-piperidine] 5-Methyl, pyridin-3-yl methanone C20H21N3O 319.40 Inferred from spiro analogs
(1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone Spiro[indoline-3,4'-piperidine] 5-Fluoro, 1'-allyl, 2,3-difluorophenyl methanone C22H21F3N2O 386.41
(6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone Spiro[indole-isobenzofuran-piperidine] 6-Chloro, dimethylaminoethyl C25H28ClN3O2 437.96
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone Piperidine 4-Oxadiazolyl, thiophen-3-yl methanone C15H19N3O2S 313.40

Key Observations :

  • Spiro Core Variations: The target compound shares a spiro[indoline-3,4'-piperidine] core with and analogs but differs in substituents. The 5-methyl and pyridin-3-yl groups distinguish it from the 5-fluoro/allyl () and chloro/dimethylaminoethyl () derivatives.

Key Observations :

  • The target compound’s synthesis likely follows the spirocyclization methods in , which report high yields (70–85%) using isatin and sarcosine under reflux .
  • Lower yields in (49%) highlight challenges in oxidation steps, suggesting that methanone formation may require optimization.

Pharmacological and Functional Comparisons

While direct activity data for the target compound are absent, insights can be drawn from analogs:

  • Antiviral Potential: Spiro[indoline-3,4'-piperidine] derivatives with sulfonyl groups () and pyrrolo[2,3-b]pyridines () show antiviral activity, suggesting the target compound may share similar mechanisms .
  • Kinase Inhibition: Analogs in and incorporate electron-withdrawing groups (e.g., trifluoromethyl, fluorine), which are common in kinase inhibitors. The target compound’s pyridin-3-yl methanone may enhance binding to ATP pockets .
  • Metabolic Stability : The 5-methyl group in the target compound could improve metabolic stability compared to halogenated analogs (e.g., 5-fluoro in ), which are prone to oxidative degradation .

Biological Activity

(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone, with the CAS number 1422134-26-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H21N3OC_{19}H_{21}N_{3}O with a molecular weight of 307.39 g/mol. The compound features a spiro-indoline structure fused with a piperidine and a pyridine moiety, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has shown potential against several cancer cell lines, indicating its utility in oncology.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity, suggesting that it may inhibit the growth of certain bacterial strains.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Specific Enzymes : The compound may act as an inhibitor of enzymes involved in tumor progression or microbial growth.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and apoptosis.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in cancer cells
NeuroprotectiveProtects neurons in vitro
AntimicrobialInhibits growth of bacteria

Case Study: Anticancer Activity

In a study examining the anticancer properties, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The compound was found to induce apoptosis through caspase activation pathways.

Case Study: Neuroprotection

Another research effort focused on the neuroprotective effects of the compound in models simulating oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including spiro-ring formation via cyclization and subsequent functionalization. For example, spiro[indoline-piperidine] cores can be generated using acid-catalyzed cyclization of precursor amines (e.g., 1-benzyl-4-piperidone derivatives) followed by coupling with pyridin-3-yl methanone via nucleophilic acyl substitution . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Monitoring intermediates via TLC and NMR ensures stepwise progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while ¹H/¹³C NMR identifies substituent positions and spiro-junction stereochemistry. IR spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches. For fluorinated analogs (e.g., in related spiro compounds), ¹⁹F NMR resolves electronic environments . X-ray crystallography is recommended for absolute configuration determination, as seen in structurally similar dispiro compounds .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • CNS Activity : Radioligand binding assays (e.g., dopamine or serotonin receptors) for neuropharmacological profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl group positioning) influence target selectivity and potency?

  • Methodological Answer : SAR studies on analogs (e.g., fluorinated spiro compounds) reveal that:

  • Fluorination at the piperidine ring (e.g., 3,3-difluoro substitution) enhances metabolic stability and blood-brain barrier penetration, critical for CNS targets .
  • Methyl group placement on the indoline ring (5- vs. 6-position) alters steric hindrance, affecting binding to enzymes like acetylcholinesterase . Computational docking (e.g., AutoDock Vina) and MD simulations predict binding modes, validated by enzymatic inhibition assays .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Varying cell passage numbers, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) .
  • Compound Stability : Degradation in DMSO stock solutions. Use fresh preparations and confirm stability via HPLC .
  • Off-Target Effects : Profiling against kinase panels (e.g., Eurofins) identifies non-specific interactions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling quantifies protein expression changes, focusing on apoptosis markers (e.g., caspase-3) .
  • In Vivo Models : Zebrafish xenografts or murine tumor models assess efficacy and pharmacokinetics (e.g., AUC, half-life) .

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